Proven Utility as a Regiospecific Intermediate in Orexin Receptor Antagonist Synthesis (vs. Other Benzothiazole Isomers)
Methyl benzo[d]thiazole-7-carboxylate is a specifically claimed intermediate in the synthesis of novel 2-aza-bicyclo[3.1.0]hexane derivatives for therapeutic use as orexin receptor antagonists, a validated drug target for insomnia [1]. This establishes a direct, documented role in a high-value synthetic pathway. In contrast, other regioisomers such as methyl benzo[d]thiazole-2-carboxylate or methyl benzo[d]thiazole-6-carboxylate are not described in this context, underscoring the functional specificity of the 7-carboxylate substitution for this particular class of drug candidates.
| Evidence Dimension | Documented role in patented drug synthesis |
|---|---|
| Target Compound Data | Explicitly named as an intermediate for orexin receptor antagonist synthesis in patent WO2009/104155 A1. |
| Comparator Or Baseline | Methyl benzo[d]thiazole-2-carboxylate or Methyl benzo[d]thiazole-6-carboxylate |
| Quantified Difference | No reported role for comparators in the same patented synthetic route. |
| Conditions | As described in patent WO2009/104155 A1 |
Why This Matters
For procurement in a medicinal chemistry program targeting orexin receptors, this compound is a documented, validated building block, unlike its unspecified isomers which would require de novo route scouting and validation.
- [1] Actelion Pharmaceuticals Ltd. (2009). WO2009/104155 A1: Novel 2-aza-bicyclo[3.1.0]hexane derivatives. World Intellectual Property Organization. View Source
